molecular formula C11H19ClN2O B021432 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride CAS No. 151257-01-1

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride

Cat. No.: B021432
CAS No.: 151257-01-1
M. Wt: 230.73 g/mol
InChI Key: WWRHZLCKSVQRBG-UHFFFAOYSA-N
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Description

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride is a chemical compound with the molecular formula C11H19ClN2O. It is known for its unique spirocyclic structure, which consists of a diazaspiro ring system. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents like Irbesartan .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride typically involves the reaction of butylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol or ethanol. The reaction mixture is then heated to facilitate the formation of the desired spirocyclic compound .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Used as an intermediate in the synthesis of pharmaceuticals, particularly antihypertensive agents.

    Industry: Employed in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride is unique due to its specific spirocyclic structure and its role as an intermediate in the synthesis of important pharmaceuticals like Irbesartan. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.ClH/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11;/h2-8H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRHZLCKSVQRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436477
Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one--hydrogen chloride (1/1)
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Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151257-01-1
Record name 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151257-01-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride
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Record name 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-, hydrochloride (1:1)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 19.6 g (0.1 mol) of 1-cyano-1-n-pentanoylaminocyclopentane dissolved in 70 ml of methanol, 25 g (0,46 mol) of potassium hydroxide dissolved in 50 ml of water was added. The resulting solution was stirred and heated at 50-60° C., then under reflux conditions for 2,5 hours. The pH was decreased by the addition of 25 g of ammonium chlorid, then methanol was distilled off. The residue was extracted with 50 ml and 2×30 ml of toluene, the combined organic phases were evaporated to constant weight The residual 16 g of title compound was dissolved in 100 ml of acetone, the pH of the resulting solution was adjusted to 1-2 with hydrochloric acid solution, the mixture was crystallized, the crystals were collected by filtration to obtain 14 g of the title compound, yield 60.8%.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Yield
60.8%

Synthesis routes and methods II

Procedure details

To the solution made of 11.0 g (0.1 mol) of 1-amino-1-cyanocyclopentane and 12.2 g (0.12 mol) of triethylamine in 80 ml of toluene, 13.0 g (0.1 mol) of valeroyl chloride was added at 30° C. After the addition the mixture was stirred at 60° C. for 1 hour, then it was cooled and washed three times with water. The phases were separated and to the organic phase at first 25 g of 20 w/v % sodium hydroxide solution and 7 g of tetrabutyl ammonium hydrogen sulfate, then at 10-15° C. 40 g of 30-35 w/v % hydrogen peroxide solution were added. The reaction mixture was heated to 25-30° C. and was stirred at that temperature for 2 hours. The mixture was then heated to 60° C. and the phases were separated again. To the toluene phase the solution of 3 g of sodium in 30 ml methanol was added and the mixture was heated to reflux temperature to distille out the solvent and the volatile components. The concentration was continued until the mixture was stirrable. To the resulting product 100 ml of acetone was added, the mixture was filtered and the pH of the filtrate was adjusted to 1-2 with conc. hydrochloric acid. The precipitated product was filtered off and dried to obtain 14 g of the title compound, yield 60.8%.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Yield
60.8%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
Reactant of Route 2
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
Reactant of Route 3
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
Reactant of Route 4
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
Reactant of Route 5
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
Reactant of Route 6
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride

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